N-Benzoyl-D-phenylalanine
Overview
Description
N-Benzoyl-D-phenylalanine is a compound with the molecular formula C16H15NO3 and a molecular weight of 269.2952 . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Synthesis Analysis
The synthesis of substituted D-phenylalanines, including N-Benzoyl-D-phenylalanine, can be achieved in high yield and excellent optical purity, starting from inexpensive cinnamic acids. This is done using a novel one-pot approach by coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization, based on stereoselective oxidation and nonselective reduction .Molecular Structure Analysis
The IUPAC Standard InChI for N-Benzoyl-D-phenylalanine isInChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m1/s1
. The structure is also available as a 2D Mol file or as a computed 3D SD file . Chemical Reactions Analysis
N-Benzoyl-D-phenylalanine interacts with the sulphonylurea receptor of pancreatic beta-cells in a stereospecific manner. Its potency depends on the lipophilic but not aromatic properties of its benzene rings .Scientific Research Applications
Application in Diabetes Treatment
- Scientific Field : Medical Science - Diabetes Treatment .
- Summary of the Application : N-Benzoyl-D-phenylalanine (NBDP) has been studied for its effects on non-insulin dependent diabetes mellitus (NIDDM) induced by streptozotocin in rats .
- Methods of Application : NBDP was administered orally to the diabetic rats for six weeks to evaluate its effectiveness .
- Results or Outcomes : The results showed that NBDP and metformin were able to restore the altered serum lipids, lipoproteins, lipid peroxidation marker levels and glucose-6-phosphate dehydrogenase activity to almost control levels. The results indicated that the coadministration of NBDP with metformin to diabetic rats normalized blood glucose and caused marked improvement in altered serum lipids, lipoproteins and lipid peroxidation markers during diabetes .
Application in Breast Cancer Treatment
- Scientific Field : Medical Science - Cancer Research .
- Summary of the Application : A new pharmaceutical compound, p-benzoyl-phenylalanine (4-BP), was synthesized and investigated for its potential as an estrogen receptor inhibitor for breast cancer .
- Methods of Application : The compound was synthesized and characterized using FT-IR, 1H and 13C-NMR spectroscopic techniques .
- Results or Outcomes : The specific results of this study were not detailed in the source, but the compound was investigated for its potential as an estrogen receptor inhibitor, which could have implications for breast cancer treatment .
Interaction with the Sulphonylurea Receptor of Beta-Cells
- Scientific Field : Medical Science - Diabetes Research .
- Summary of the Application : N-Benzoyl-D-phenylalanine (NBDP) and related compounds have been examined for their interaction with the sulphonylurea receptor of pancreatic beta-cells .
- Methods of Application : The affinities of these compounds for the sulphonylurea receptor were compared with their potencies for K(ATP)-channel inhibition . In addition, the effects of cytosolic nucleotides on K(ATP)-channel inhibition by NBDP were investigated .
- Results or Outcomes : NBDP displayed a dissociation constant for binding to the sulphonylurea receptor (K(D) value) of 11 microM and half-maximally effective concentrations of K(ATP)-channel inhibition (EC50 values) between 2 and 4 microM (in the absence of cytosolic nucleotides or presence of 0.1 mM GDP or 1 mM ADP) .
Interaction with the Sulphonylurea Receptor of Pancreatic Beta-Cells
- Scientific Field : Medical Science - Diabetes Research .
- Summary of the Application : N-Benzoyl-D-phenylalanine (NBDP) and related compounds have been examined for their interaction with the sulphonylurea receptor of pancreatic beta-cells .
- Methods of Application : The affinities of these compounds for the sulphonylurea receptor were compared with their potencies for K(ATP)-channel inhibition . In addition, the effects of cytosolic nucleotides on K(ATP)-channel inhibition by NBDP were investigated .
- Results or Outcomes : NBDP displayed a dissociation constant for binding to the sulphonylurea receptor (K(D) value) of 11 microM and half-maximally effective concentrations of K(ATP)-channel inhibition (EC50 values) between 2 and 4 microM (in the absence of cytosolic nucleotides or presence of 0.1 mM GDP or 1 mM ADP) .
Future Directions
properties
IUPAC Name |
(2R)-2-benzamido-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKISZUVEBESJI-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352239 | |
Record name | N-Benzoyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzoyl-D-phenylalanine | |
CAS RN |
37002-52-1 | |
Record name | N-Benzoyl-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37002-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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